molecular formula C21H26O3Si B168929 ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol CAS No. 130277-32-6

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol

Cat. No.: B168929
CAS No.: 130277-32-6
M. Wt: 354.5 g/mol
InChI Key: KBTVVVZXWWKUKA-VQTJNVASSA-N
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Description

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is a complex organic compound that features a dihydrofuran ring substituted with a tert-butyldiphenylsilyloxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol typically involves the protection of hydroxyl groups and the formation of the dihydrofuran ring. One common method involves the use of tert-butyldiphenylsilyl chloride to protect the hydroxyl group, followed by cyclization to form the dihydrofuran ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The dihydrofuran ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The tert-butyldiphenylsilyloxy group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard organic solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methanol group yields an aldehyde or carboxylic acid, while reduction of the dihydrofuran ring produces a tetrahydrofuran derivative.

Scientific Research Applications

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol involves its interaction with various molecular targets. The tert-butyldiphenylsilyloxy group provides steric protection, while the dihydrofuran ring can participate in various chemical reactions. The methanol group can act as a nucleophile or be involved in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • ((2R,3S)-3-(tert-butyldimethylsilyloxy)-2,3-dihydrofuran-2-yl)methanol
  • ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydropyran-2-yl)methanol

Uniqueness

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is unique due to the presence of the tert-butyldiphenylsilyloxy group, which provides steric hindrance and stability, and the dihydrofuran ring, which offers specific reactivity patterns. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-19-14-15-23-20(19)16-22/h4-15,19-20,22H,16H2,1-3H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTVVVZXWWKUKA-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C=CO[C@@H]3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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